1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by fluorination and subsequent functional group transformations. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Halogen atoms can be replaced by other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts
Major Products Formed: The major products depend on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzymes or modulation of receptor activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 6-Bromo-3-chloro-2-fluorobenzoic acid
- (6-Bromo-3-chloro-2-fluorophenyl)boronic acid
- 6-Bromo-3-chloro-2-methylpyridine .
Comparison: Compared to these similar compounds, 1-(6-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone is unique due to the presence of two difluoro groups attached to the ethanone moiety. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H3BrClF3O |
---|---|
Molecular Weight |
287.46 g/mol |
IUPAC Name |
1-(6-bromo-3-chloro-2-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3BrClF3O/c9-3-1-2-4(10)6(11)5(3)7(14)8(12)13/h1-2,8H |
InChI Key |
ZCLRFRUSUPHJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)C(=O)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.